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Abstract

Velutin is a naturally occurring flavone, a class of polyphenolic compounds widely distributed in
the plant kingdom. First identified in the 1970s, it has since been isolated from various sources,
including Xylosma velutina, acai fruit (Euterpe oleracea), and Korean Mistletoe.[1][2][3]
Chemically known as 4',5-Dihydroxy-3',7-dimethoxyflavone, velutin has garnered significant
scientific interest due to its broad spectrum of pharmacological activities.[4] Extensive research
has demonstrated its potent anti-inflammatory, antioxidant, anti-melanogenic, and antiviral
properties.[2] This technical guide provides a comprehensive overview of the discovery and
history of velutin, its physicochemical properties, and its diverse biological functions. It details
the experimental protocols used to characterize its effects and summarizes key quantitative
data. Furthermore, this guide elucidates the molecular signaling pathways modulated by
velutin, offering insights into its mechanisms of action for professionals in drug discovery and
development.

Discovery and Physicochemical Properties

Velutin was first reported as a new flavone in the early 1970s. It was later isolated from the
plant Xylosma velutina (Flacourtiaceae) and subsequently identified in other natural sources,
including the pulp of agai fruit and Korean Mistletoe, where it exists as an aglycone of
homoflavoyadorinin B.
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Chemical Identity:

o |[UPAC Name: 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-
one

e Synonyms: 4',5-Dihydroxy-3',7-dimethoxyflavone, Luteolin 7,3'-dimethyl ether,
Flavoyadorigenin B

e Chemical Class: Flavone

Table 1: Physicochemical Properties of Velutin

Property Value Reference(s)
CAS Number 25739-41-7
Molecular Formula C17H1406
Molar Mass 314.29 g-mol—1
Not specified in reviewed
Appearance _
literature
Solubility Soluble in DMSO (50 mg/mL)

Biological Activities and Pharmacological Effects

Velutin exhibits a range of biological activities, making it a compound of significant interest for
therapeutic applications. Its primary effects are centered on the modulation of inflammatory and
melanogenic pathways.

Anti-Inflammatory Activity

Velutin is a potent anti-inflammatory agent. Studies using lipopolysaccharide (LPS)-stimulated
macrophages have shown that velutin is more effective than other structurally similar flavones,
such as luteolin and apigenin, at inhibiting the production of pro-inflammatory cytokines Tumor
Necrosis Factor-alpha (TNF-a) and Interleukin-6 (IL-6). This activity is primarily mediated
through the inhibition of two major signaling pathways: Nuclear Factor-kappa B (NF-kB) and
Mitogen-Activated Protein Kinase (MAPK). Velutin blocks the degradation of the inhibitor of
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NF-kB (IkBa), preventing NF-kB's translocation to the nucleus, and also inhibits the
phosphorylation of p38 and JNK, key components of the MAPK pathway.

Anti-Melanogenic (Skin-Whitening) Activity

Velutin demonstrates significant anti-melanogenic properties by inhibiting melanin
biosynthesis. It acts as an inhibitor of tyrosinase, a key enzyme in the melanin production
cascade that catalyzes the conversion of L-tyrosine to L-DOPA. Its ability to suppress
melanogenesis without significant cytotoxicity in melanoma cells makes it a promising
candidate for treating hyperpigmentation disorders and for use in cosmetic applications.

Antioxidant Activity

Like many flavonoids, velutin possesses antioxidant capabilities, contributing to its protective
effects against cellular damage. Its ability to scavenge free radicals has been demonstrated in
assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical
scavenging test.

Antiviral and Anticancer Potential

Emerging research has highlighted velutin's broader therapeutic potential. It has shown potent
pan-enteroviral inhibitory activity by targeting the 3C protease, a key viral enzyme, while also
mitigating the virus-induced inflammatory response. In vivo studies in mouse models confirmed
that velutin can effectively suppress viral replication. Furthermore, velutin has exhibited
cytotoxicity against several cancer cell lines, including liver (Hep G2), lung (A549), and breast
(MCF-7) cancer cells, suggesting potential applications in oncology.

Table 2: Summary of Quantitative Biological Data for
Velutin
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Activity

Assay/Model

Measurement

Value Reference(s)

Anti-

inflammatory

NF-kB activation
(SEAP reporter
assay) in RAW-
blue cells

ICso

2.0uM

Anticancer

Cytotoxicity
against Hep G2
cells (liver

cancer)

ICso

34.00 pg/mL

Anticancer

Cytotoxicity
against A549
cells (lung

cancer)

ICso

30.85 pg/mL

Anticancer

Cytotoxicity
against MCF-7
cells (breast

cancer)

ICso0

41.33 pg/mL

Key Signaling Pathways Modulated by Velutin

Velutin exerts its biological effects by interacting with specific molecular targets within cellular

signaling cascades. The most well-characterized of these is the LPS-induced inflammatory

pathway.
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Velutin's Inhibition of LPS-Induced Inflammatory Signaling Pathways.
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Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the

bioactivity of velutin.

General Experimental Workflow

The investigation of a natural product like velutin typically follows a structured workflow from
extraction to bioactivity assessment.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b192640?utm_src=pdf-body
https://www.benchchem.com/product/b192640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Plant Source

(e.g., Acgai Pulp, Mistletoe)

Extraction
(e.g., Microwave-assisted)

Purification & Isolation
(e.g., Chromatography)

Structural Identification
(NMR, Mass Spec)

In Vitro Bioassays

Assess Safety \Measure Effect
Cytotoxicity Assay Functional Assays
(e.g., MTT Assay) (e.g., ELISA, Tyrosinase Inhibition)
lucidate MOA

Mechanistic Studies
(e.g., Western Blot, Reporter Assay)

Click to download full resolution via product page

General workflow for the isolation and characterization of Velutin.

Protocol: Anti-Inflammatory Activity in Macrophages

This protocol is adapted from studies investigating velutin's effect on LPS-induced cytokine
production in RAW 264.7 macrophages.
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Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10%
Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified
incubator.

Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10° cells/well and allow them
to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of velutin (e.g., 2.5, 5, 10, 20 uM)
or vehicle (DMSO) for 1 hour.

Stimulation: Induce inflammation by adding LPS (1 ug/mL) to the wells and incubate for 24
hours.

Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to
remove debris.

Cytokine Quantification (ELISA): Measure the concentrations of TNF-a and IL-6 in the
supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA)
kits, following the manufacturer's instructions.

Data Analysis: Calculate the percentage inhibition of cytokine production compared to the
LPS-only control. Determine the ICso value if applicable.

Protocol: NF-kB Activation Reporter Assay

This protocol measures the inhibitory effect of velutin on NF-kB activation using a secreted

embryonic alkaline phosphatase (SEAP) reporter cell line.

Cell Culture: Use RAW-Blue™ cells, which are engineered with a SEAP reporter gene under
the control of an NF-kB-inducible promoter.

Treatment and Stimulation: Seed cells as per the manufacturer's protocol. Pre-treat with
velutin at various concentrations for 1 hour, followed by stimulation with LPS.

Incubation: Incubate the cells for 24 hours to allow for SEAP expression and secretion.

SEAP Detection: Collect the supernatant and measure SEAP activity using a
chemiluminescent substrate like QUANTI-Blue™.
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» Data Analysis: Measure absorbance or luminescence and normalize the results to the LPS-
stimulated control to determine the dose-dependent inhibition of NF-kB activation.

Protocol: Anti-Melanogenesis and Tyrosinase Activity

This protocol is based on methods used to assess the skin-whitening potential of velutin in
B16F10 melanoma cells.

o Cell Viability (MTT Assay):

[e]

Seed B16F10 cells in a 96-well plate (1 x 10% cells/well).

After 24 hours, treat cells with various concentrations of velutin for 48 hours.

o

[¢]

Add MTT solution (0.5 mg/mL) and incubate for 4 hours.

[¢]

Dissolve the resulting formazan crystals in DMSO and measure absorbance at 540 nm to
assess cytotoxicity.

¢ Melanin Content Measurement:

o Treat cells with a non-toxic concentration of velutin in the presence of a melanogenesis
stimulator like a-Melanocyte-Stimulating Hormone (a-MSH).

o After 48-72 hours, lyse the cells with NaOH.

o Measure the absorbance of the lysate at 405 nm and compare it to a standard curve of
synthetic melanin. Normalize to the total protein content.

e Mushroom Tyrosinase Activity Assay (In Vitro):

o In a 96-well plate, combine mushroom tyrosinase enzyme and L-tyrosine substrate in a
phosphate buffer.

o Add various concentrations of velutin. Kojic acid can be used as a positive control.

o Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance
at 475 nm over time.
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o Calculate the percentage of tyrosinase inhibition.

Protocol: Antioxidant Activity (ABTS Assay)

This protocol describes a common method for evaluating radical scavenging activity.

o ABTS Radical Generation: Prepare the ABTS radical cation (ABTSe*) by reacting a 7 mM
ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at
room temperature for 12-16 hours.

e Assay Preparation: Dilute the ABTSe* solution with methanol or ethanol to obtain an
absorbance of 0.70 (£ 0.02) at 734 nm.

e Scavenging Reaction: Add a small volume of the velutin solution (at various concentrations)
to the diluted ABTSe* solution.

o Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734
nm.

o Calculation: Calculate the percentage of inhibition of the ABTS radical and compare it to a
standard antioxidant like ascorbic acid or Trolox.

Conclusion and Future Directions

Velutin is a multifaceted flavone with well-documented anti-inflammatory and anti-melanogenic
properties, underpinned by its ability to modulate key cellular signaling pathways like NF-kB
and MAPK. Its demonstrated efficacy in preclinical models, combined with emerging evidence
of its antiviral and anticancer potential, positions it as a strong candidate for further
investigation in drug development. Future research should focus on its pharmacokinetic and
pharmacodynamic profiles, bioavailability, and long-term safety in in vivo models. The
development of novel formulations or synthetic analogs could further enhance its therapeutic
efficacy, paving the way for its potential use in treating a variety of inflammatory conditions,
pigmentation disorders, and other diseases.
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Relationship between Velutin's mechanisms and its bioactivities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Velutin - Wikipedia [en.wikipedia.org]

2. The acai flavonoid velutin is a potent anti-inflammatory agent: blockade of LPS-mediated
TNF-a and IL-6 production through inhibiting NF-kB activation and MAPK pathway - PubMed
[pubmed.ncbi.nim.nih.gov]

3. glpbio.com [glpbio.com]

4. 5,4'-Dihydroxy-7,3'-dimethoxyflavone | C17H1406 | CID 5464381 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Velutin: A Technical Guide on its Discovery, Bioactivity,
and Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b192640#discovery-and-history-of-the-flavone-velutin]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b192640?utm_src=pdf-body-img
https://www.benchchem.com/product/b192640?utm_src=pdf-body
https://www.benchchem.com/product/b192640?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Velutin
https://pubmed.ncbi.nlm.nih.gov/22137267/
https://pubmed.ncbi.nlm.nih.gov/22137267/
https://pubmed.ncbi.nlm.nih.gov/22137267/
https://www.glpbio.com/velutin.html
https://pubchem.ncbi.nlm.nih.gov/compound/Velutin
https://pubchem.ncbi.nlm.nih.gov/compound/Velutin
https://www.benchchem.com/product/b192640#discovery-and-history-of-the-flavone-velutin
https://www.benchchem.com/product/b192640#discovery-and-history-of-the-flavone-velutin
https://www.benchchem.com/product/b192640#discovery-and-history-of-the-flavone-velutin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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